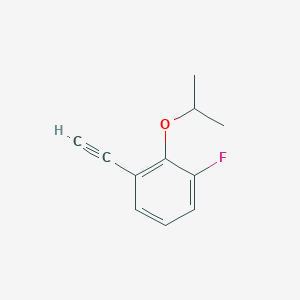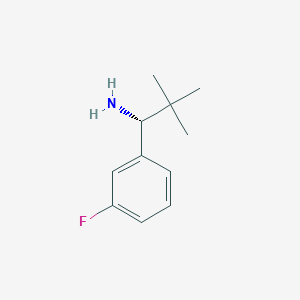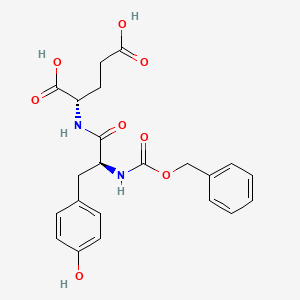
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a complex chemical compound with significant applications in the synthesis of biologically active molecules. It is particularly noted for its role in the development of anti-tumor and antiviral agents. The compound’s molecular formula is C({22})H({21})NO(_{5}), and it has a molecular weight of 379.41 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose typically involves the protection of hydroxyl groups, followed by the introduction of a cyano group. One common method includes the use of toluoyl chloride for the protection of hydroxyl groups at positions 3 and 5. The cyano group is then introduced at position 1 through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anti-tumor drugs, contributing to the development of treatments for diseases like cancer and HIV.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug, which is metabolized into active compounds that inhibit viral replication or tumor growth. The cyano group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity and disrupting biological pathways.
類似化合物との比較
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of 2-deoxynucleosides.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Another derivative used in carbohydrate chemistry.
Uniqueness: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is unique due to its cyano group, which provides distinct reactivity and biological activity compared to its chloro and azido counterparts. This uniqueness makes it particularly valuable in the synthesis of anti-tumor and antiviral agents.
特性
分子式 |
C22H21NO6 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
2,4-dihydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-4-(2-methylbenzoyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3 |
InChIキー |
SHMBDPRJYSTTTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)



![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)

